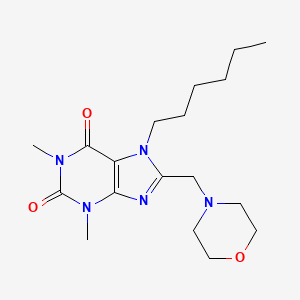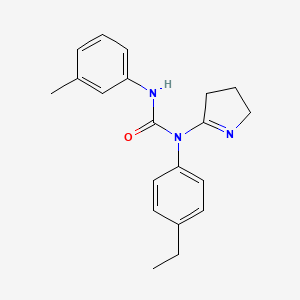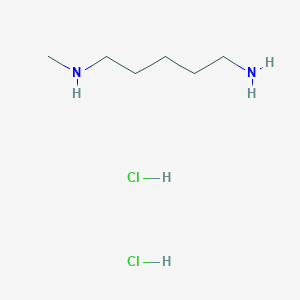
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide, also known as HPPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HPPPC is a pyrazine derivative that has a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
Enhancing Reductive Cleavage
A study by Ragnarsson et al. (2001) demonstrated the facilitated reduction of aromatic N-benzyl carboxamides, including derivatives from naphthalene and pyrazine. This process involves regiospecific cleavage under mild reductive conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine, highlighting the compound's utility in synthetic organic chemistry (Ragnarsson et al., 2001).
Crystallographic Studies and Cocrystals
Adalder et al. (2012) explored cocrystals derived from pyrazinecarboxamide and various carboxylic acids, demonstrating the occurrence of amide-amide and acid-acid homosynthons. This study reveals insights into molecular packing and interactions, which are crucial for understanding the material properties of cocrystals (Adalder et al., 2012).
Coordination Compounds and π-π Stacking
Research by Khavasi and Mir Mohammad Sadegh (2014) on mercury coordination compounds using N-(naphthalene-2-yl)pyrazine-2-carboxamide ligand showcases the impact of π-π stacking interactions on supramolecular organization. This study provides valuable insights into the structural assembly and potential applications of coordination compounds (Khavasi & Mir Mohammad Sadegh, 2014).
Antimicrobial Activities
Synthesis studies focusing on derivatives with naphthalene structures have demonstrated promising antibacterial activities. For example, the synthesis of pyrano[2,3-d]pyrimidine and related derivatives by El-Agrody et al. (2000) showed significant results, contributing to the development of new antimicrobial agents (El-Agrody et al., 2000).
Anticancer Evaluation
A study on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation by Gouhar and Raafat (2015) highlights the potential of naphthalene derivatives in anticancer drug development. This work underscores the importance of novel compound synthesis in identifying potential therapeutic agents (Gouhar & Raafat, 2015).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVELCSUUJUFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)

![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)


![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)



